![molecular formula C14H12Cl2FNO B2803965 {[4-Chloro-2-(4-chloro-3-fluorophenoxy)phenyl]methyl}(methyl)amine CAS No. 1085314-07-3](/img/structure/B2803965.png)

{[4-Chloro-2-(4-chloro-3-fluorophenoxy)phenyl]methyl}(methyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

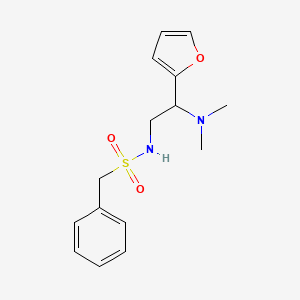

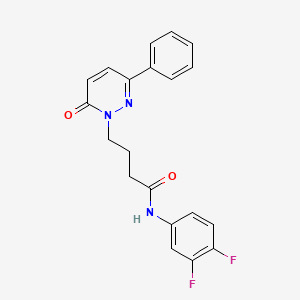

{[4-Chloro-2-(4-chloro-3-fluorophenoxy)phenyl]methyl}(methyl)amine, also known as KLH-2109, is a chemical compound with potential applications in various fields of research and industry. It is a phenol derivative, which are known to have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .

Synthesis Analysis

In recent years, innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds . For example, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol. The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .Molecular Structure Analysis

The molecular formula of this compound is C14H12Cl2FNO, and its molecular weight is 300.15.Chemical Reactions Analysis

Phenol derivatives, such as this compound, have been widely researched, and many synthesis methods have been developed for them. Conventional strategies focus on functionalizing and transforming functional groups around the aromatic ring .Mechanism of Action

The exact mechanism of action of CCMA is not yet fully understood. However, studies have shown that CCMA can bind to certain receptors in the body, which may be responsible for its physiological effects.

Biochemical and Physiological Effects:

CCMA has been found to have various biochemical and physiological effects. In one study, CCMA was found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases. CCMA has also been found to have antitumor activity, which may make it useful in the development of new cancer treatments.

Advantages and Limitations for Lab Experiments

CCMA has several advantages for use in lab experiments, including its ease of synthesis and its relatively low cost. However, CCMA also has some limitations, including its potential toxicity and its limited solubility in certain solvents.

Future Directions

There are several future directions for research on CCMA. One possible direction is to investigate the potential use of CCMA as a drug for the treatment of inflammatory diseases and cancer. Another possible direction is to explore the potential use of CCMA as a building block for the synthesis of other compounds with potential applications in various fields. Additionally, further research is needed to fully understand the mechanism of action of CCMA and its potential side effects.

Synthesis Methods

CCMA can be synthesized using various methods, including the reductive amination of the corresponding aldehyde and amine, as well as the reaction of the corresponding benzyl chloride with the amine. In one study, CCMA was synthesized using a one-pot reaction of 4-chloro-3-fluoroaniline, 4-chloro-2-(chloromethyl)phenol, and formaldehyde in the presence of sodium borohydride.

Scientific Research Applications

CCMA has been found to have various scientific research applications, including its use as a building block for the synthesis of other compounds. CCMA has also been found to have potential applications in the field of medicinal chemistry, where it can be used as a starting material for the development of new drugs.

properties

IUPAC Name |

1-[4-chloro-2-(4-chloro-3-fluorophenoxy)phenyl]-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2FNO/c1-18-8-9-2-3-10(15)6-14(9)19-11-4-5-12(16)13(17)7-11/h2-7,18H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFYWGRJQKGNOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=C(C=C1)Cl)OC2=CC(=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B2803883.png)

![2,2,2-Trifluoro-1-[3-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B2803886.png)

![N-(1'-(2-phenoxyethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2803888.png)

![N-(3-chlorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2803891.png)

![1,2,3,4-tetrahydro-11H-dipyrido[1,2-a:4',3'-d]pyrimidin-11-one](/img/structure/B2803897.png)

![N-isopropyl-4-[(5-{[(4-isopropylphenyl)sulfonyl]amino}pyridin-2-yl)oxy]benzamide](/img/structure/B2803901.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2803902.png)

![2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide](/img/structure/B2803903.png)